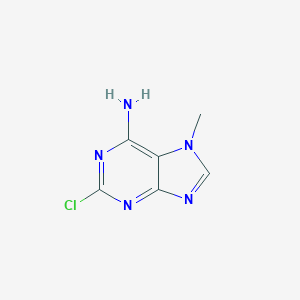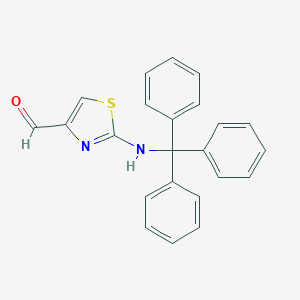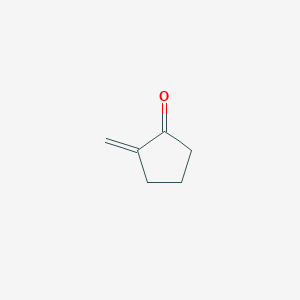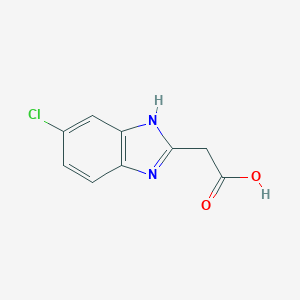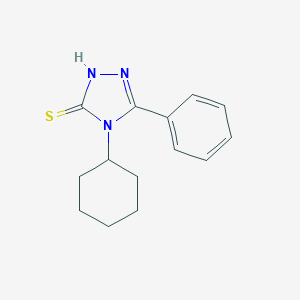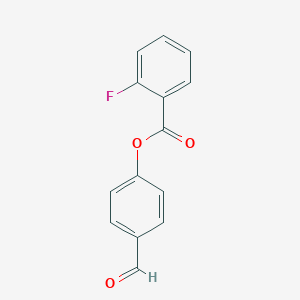![molecular formula C17H14N2 B184056 8,9-dimethyl-11H-indolo[3,2-c]quinoline CAS No. 4295-33-4](/img/structure/B184056.png)
8,9-dimethyl-11H-indolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-dimethyl-11H-indolo[3,2-c]quinoline, also known as C-1311, is a naturally occurring alkaloid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
Mecanismo De Acción
The exact mechanism of action of 8,9-dimethyl-11H-indolo[3,2-c]quinoline is not fully understood. However, scientific research has shown that this compound may act through various pathways, including inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 8,9-dimethyl-11H-indolo[3,2-c]quinoline may modulate the immune system, reducing inflammation and enhancing anti-viral responses.
Biochemical and Physiological Effects:
8,9-dimethyl-11H-indolo[3,2-c]quinoline has been found to exhibit various biochemical and physiological effects. Scientific research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8,9-dimethyl-11H-indolo[3,2-c]quinoline can inhibit the migration and invasion of cancer cells, reducing the likelihood of metastasis. This compound has also been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8,9-dimethyl-11H-indolo[3,2-c]quinoline in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral effects, making it a promising candidate for drug development. Additionally, the synthesis method for 8,9-dimethyl-11H-indolo[3,2-c]quinoline is relatively straightforward, allowing for easy production of the compound.
One limitation of using 8,9-dimethyl-11H-indolo[3,2-c]quinoline in lab experiments is the lack of understanding of its mechanism of action. While scientific research has shown that this compound has various biological activities, the exact pathways through which it exerts its effects are not fully understood. Additionally, the potential side effects of 8,9-dimethyl-11H-indolo[3,2-c]quinoline are not well-known, making it difficult to determine the safety of this compound for therapeutic use.
Direcciones Futuras
There are several future directions for research on 8,9-dimethyl-11H-indolo[3,2-c]quinoline. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential therapeutic properties. Additionally, research could focus on developing derivatives of 8,9-dimethyl-11H-indolo[3,2-c]quinoline with improved bioavailability and safety profiles. Another direction for research is to explore the potential use of 8,9-dimethyl-11H-indolo[3,2-c]quinoline in combination with other compounds or therapies, in order to enhance its therapeutic effects. Overall, continued research on 8,9-dimethyl-11H-indolo[3,2-c]quinoline has the potential to lead to the development of novel therapies for cancer, inflammation, and viral infections.
Métodos De Síntesis
8,9-dimethyl-11H-indolo[3,2-c]quinoline can be synthesized from the reaction of 2-amino-3-methylquinoline with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through a cyclization process, forming the indole ring system. The resulting product can be purified through column chromatography to obtain pure 8,9-dimethyl-11H-indolo[3,2-c]quinoline.
Aplicaciones Científicas De Investigación
8,9-dimethyl-11H-indolo[3,2-c]quinoline has been found to exhibit various biological activities, making it a potential candidate for therapeutic use. Scientific research has shown that this compound has anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 8,9-dimethyl-11H-indolo[3,2-c]quinoline has anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-viral effects, inhibiting the replication of certain viruses.
Propiedades
Número CAS |
4295-33-4 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
8,9-dimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C17H14N2/c1-10-7-13-14-9-18-15-6-4-3-5-12(15)17(14)19-16(13)8-11(10)2/h3-9,19H,1-2H3 |
Clave InChI |
ZBPLPEDXBIATNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
SMILES canónico |
CC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43 |
Otros números CAS |
4295-33-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




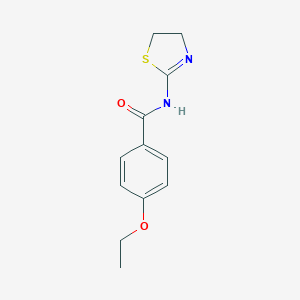
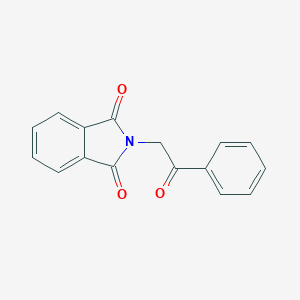
![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)
